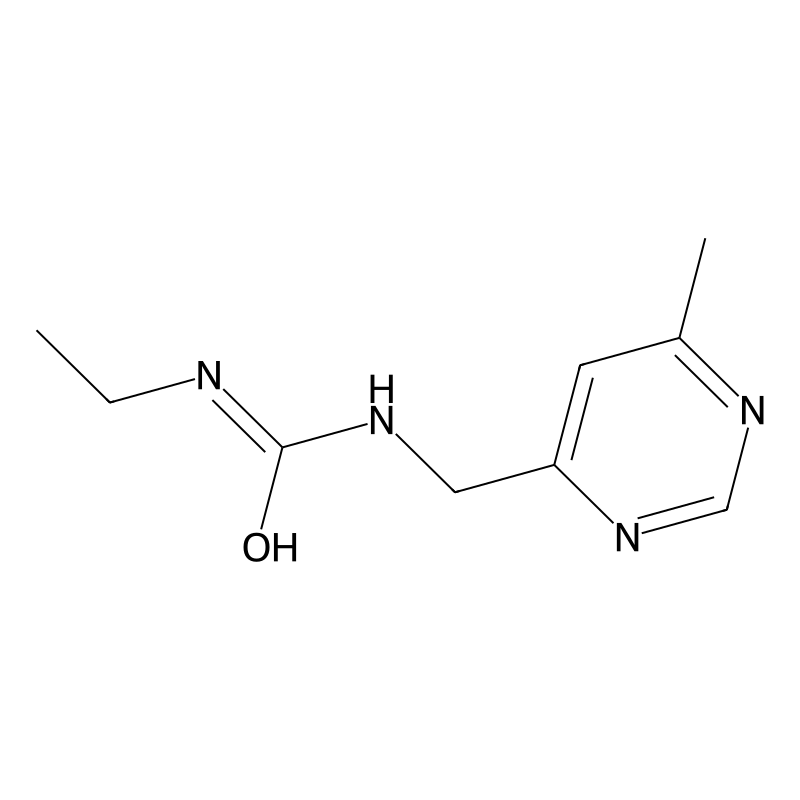

1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea is a heterocyclic compound characterized by a pyrimidine ring substituted with an ethyl group and a urea moiety. Its chemical structure can be represented as follows:

This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing more complex heterocyclic compounds. The presence of both the pyrimidine and urea functionalities contributes to its unique chemical properties, making it an interesting subject for research in various fields including pharmacology and materials science.

- Oxidation: This process can convert the compound into N-oxide derivatives using agents like hydrogen peroxide.

- Reduction: The urea component can be reduced to form amines, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: The ethyl group may be substituted with other alkyl or aryl groups, often requiring a base such as sodium hydride and a suitable electrophile.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Research indicates that 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea exhibits significant biological activity, particularly in relation to enzyme inhibition and receptor modulation. Its unique structure allows it to interact with specific molecular targets, potentially affecting various biochemical pathways. Studies have suggested its role in developing compounds aimed at treating conditions related to metabolic disorders and cancer .

The synthesis of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with ethylamine and urea. This reaction is generally conducted under controlled conditions in solvents like ethanol or methanol, with refluxing for several hours to ensure complete conversion. Purification is achieved through recrystallization or chromatography.

On an industrial scale, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. The incorporation of catalysts such as Lewis acids can further improve synthesis efficiency.

1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea finds applications across various domains:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biological Research: The compound is used in studies related to enzyme inhibitors and receptor ligands.

- Industry: It is employed in producing specialty chemicals and materials, highlighting its versatility .

Investigations into the interaction of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea with biological targets have revealed its potential as an enzyme inhibitor. The compound's mechanism of action typically involves binding to specific sites on enzymes or receptors, thereby modulating their activity. This characteristic makes it a candidate for further development in therapeutic applications, particularly in areas such as cancer treatment and metabolic regulation .

Several compounds exhibit structural or functional similarities to 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium acetate | Contains an imidazole ring | Used in ionic liquids; different ring structure |

| 6-Methylpyrimidine-4-carbaldehyde | Precursor in the synthesis of the target compound | Lacks the urea moiety |

| Ethylurea | Simpler analog without the pyrimidine ring | Less complex; primarily used as a urea derivative |

This comparison highlights the uniqueness of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea due to its combination of a pyrimidine ring and a urea moiety, which imparts specific chemical and biological properties not found in simpler analogs .